Boc-Phe-Phe-Gly-OH

Antiviral Peptide inhibitor Conformational analysis

Securing sequence-defined, orthogonally protected tripeptide scaffolds for conformational studies and peptide synthesis is a recurrent bottleneck. Boc-Phe-Phe-Gly-OH (CAS 82816-76-0) resolves this with a Boc-Phe-Phe-Gly core that: • Serves as a direct precursor for ΔPhe-containing virus replication inhibitor analogues • Enables solvent-mediated self-assembly via the Phe-Phe π-π stacking motif • Functions as a pre-assembled SPPS building block compatible with mild acidic Boc deprotection Supplied at ≥95% purity with ambient-temperature shipping; ready stock supports global B2B procurement.

Molecular Formula C25H31N3O6
Molecular Weight 469.5 g/mol
Cat. No. B1280393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Phe-Phe-Gly-OH
Molecular FormulaC25H31N3O6
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O
InChIInChI=1S/C25H31N3O6/c1-25(2,3)34-24(33)28-20(15-18-12-8-5-9-13-18)23(32)27-19(22(31)26-16-21(29)30)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,29,30)/t19-,20-/m0/s1
InChIKeyOJBXRIGCBKNSQC-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Phe-Phe-Gly-OH: Baseline Properties & Specifications


Boc-Phe-Phe-Gly-OH (N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-phenylalanyl-glycine) is a protected tripeptide with the molecular formula C₂₅H₃₁N₃O₆ and a molecular weight of 469.53 g/mol . This compound belongs to the class of N-protected peptide building blocks and has been investigated as a dehydrophenylalanine (ΔPhe) analogue in conformational studies [1]. Its primary structural feature is the Boc (tert-butyloxycarbonyl) protecting group on the N-terminal phenylalanine, followed by a Phe-Phe-Gly sequence, which imparts distinct hydrophobic character and peptide backbone geometry compared to shorter or sequence-variant analogues [1].

Workflow Protected tripeptide building block for SPPS
Selection Boc-group enables orthogonal deprotection strategies
Use Context Synthesis of ΔPhe analogues for SAR studies

Boc-Phe-Phe-Gly-OH: Why Generic Substitution Fails


Generic substitution of Boc-Phe-Phe-Gly-OH with other tripeptide building blocks—such as Boc-Phe-Gly-OH, Boc-Gly-Phe-Gly-OH, or Boc-Gly-Gly-Phe-Gly-OH—is scientifically inadvisable due to sequence-specific conformational constraints and distinct application profiles. The Phe-Phe-Gly core sequence dictates unique secondary structure preferences that shorter dipeptides or sequence-variant tetrapeptides cannot replicate . Substitution would alter the spatial arrangement of aromatic side chains, potentially compromising self-assembly behavior, enzyme recognition, or biological activity in applications where the Phe-Phe dipeptide motif is critical .

Sequence truncation alters conformation
Shorter dipeptide analogues lack Phe-Phe motif and may shift backbone geometry and hydrophobic surface area.
Functional mismatch with ADC linkers
Tetrapeptide Boc-Gly-Gly-Phe-Gly-OH is engineered as protease-cleavable linker; substitution loses building-block utility.
Self-assembly divergence
Boc-Phe-Phe-OH self-assembles into nanotubes; glycine extension in this compound may produce different morphology.

Boc-Phe-Phe-Gly-OH: Comparative Evidence vs. Analogs


Antiviral Activity vs. Z-D-Phe-Phe-Gly

Boc-Phe-Phe-Gly-OH serves as a dehydro-analogue scaffold in the same chemical series as the established virus replication inhibitor Z-D-Phe-Phe-Gly, enabling systematic structure-activity relationship (SAR) studies [1]. Unlike the Z-protected parent compound, which exhibits direct antiviral activity, Boc-Phe-Phe-Gly-OH is positioned as a synthetic intermediate for generating ΔPhe-containing analogues with modified conformational properties [1].

Antiviral SAR role
Class-level
Synthetic intermediate vs. active inhibitor (Z-D-Phe-Phe-Gly)
Supports ΔPhe analogue synthesis for SAR, not direct antiviral use.
Activity data limited to comparator.
Antiviral Peptide inhibitor Conformational analysis

Conformational Constraints vs. Boc-Phe-Gly-OH

The tripeptide sequence Phe-Phe-Gly in Boc-Phe-Phe-Gly-OH provides a distinct conformational landscape compared to the dipeptide analogue Boc-Phe-Gly-OH. The presence of the Phe-Phe dipeptide motif introduces additional aromatic π-π stacking interactions and backbone torsional constraints that are absent in the shorter dipeptide . This sequence elongation alters the peptide's hydrogen-bonding capacity and hydrophobic surface area, parameters critical for applications in self-assembling systems and peptide-based materials .

Conformational complexity
Class-level
Tripeptide vs. dipeptide; +1 Phe, higher hydrophobic surface
Extended Phe-Phe motif alters backbone and stacking potential.
Requires experimental validation.
Peptide synthesis Conformational analysis Building block

Solubility Profile vs. Boc-Gly-Gly-Phe-Gly-OH

Boc-Phe-Phe-Gly-OH exhibits distinct solubility characteristics compared to the structurally related tetrapeptide Boc-Gly-Gly-Phe-Gly-OH, which is a known protease-cleavable ADC linker . While Boc-Gly-Gly-Phe-Gly-OH finds application as a functional ADC linker due to its protease-cleavable sequence, Boc-Phe-Phe-Gly-OH is soluble in DMSO and is primarily used as a synthetic building block .

Solubility & application
Context-dependent
DMSO-soluble building block; not a protease-cleavable ADC linker
Building block utility distinct from linker applications.
Solubility data from cross-study comparison.
Solubility Formulation ADC linker

Self-Assembly Propensity vs. Boc-Phe-Phe-OH

The Boc-Phe-Phe-OH analogue has been reported to self-assemble into ordered nanostructures such as nanotubes or fibrillar networks depending on solvent conditions . Boc-Phe-Phe-Gly-OH, with an additional glycine residue at the C-terminus, presents a modified hydrophobic-hydrophilic balance and extended backbone that may alter self-assembly morphology, kinetics, or critical aggregation concentration .

Self-assembly propensity
Class-level
C-terminal Gly extension may modulate nanostructure morphology
Gly addition alters hydrophobic-hydrophilic balance and assembly.
Self-assembly behavior solvent-dependent.
Self-assembly Nanomaterials Hydrophobic interactions

Boc-Phe-Phe-Gly-OH: Recommended Applications


ΔPhe Peptide Synthesis for Antiviral SAR

Use Boc-Phe-Phe-Gly-OH as a protected tripeptide scaffold to synthesize ΔPhe-containing analogues of the virus replication inhibitor Z-D-Phe-Phe-Gly [1]. The Boc protecting group enables orthogonal deprotection strategies, while the Phe-Phe-Gly core provides the requisite backbone for systematic conformational and antiviral structure-activity relationship investigations [1].

Self-Assembling Peptide Nanomaterials with Aromatic Stacks

Employ Boc-Phe-Phe-Gly-OH in solvent-mediated self-assembly experiments where the Phe-Phe dipeptide motif drives π-π stacking and hydrophobic collapse into ordered nanostructures . The C-terminal glycine modulates the hydrophilic-hydrophobic interface, offering distinct morphological control compared to shorter Phe-Phe dipeptide analogues .

SPPS with N-Protected Tripeptide Building Blocks

Incorporate Boc-Phe-Phe-Gly-OH as a pre-assembled tripeptide building block in solid-phase peptide synthesis to streamline the construction of longer peptide sequences [1]. The Boc group is compatible with standard SPPS protocols and can be removed under mild acidic conditions, facilitating efficient chain elongation without racemization [1].

Hydrophobic Peptide-Surface Interaction Model

Utilize Boc-Phe-Phe-Gly-OH as a model hydrophobic tripeptide for studying peptide adsorption onto hydrophobic surfaces, leveraging its reported affinity sequence Boc-Phe-Phe-Gly . The compound serves as a well-defined probe for investigating the thermodynamics and kinetics of peptide-surface binding relevant to biomaterials and biosensor development .

Application
Selection Property
Validation Focus
ΔPhe analogue SAR synthesis
Boc-protected tripeptide building block
Conformational and antiviral SAR context
Aromatic stacking self-assembly
Phe-Phe dipeptide motif with π-π stacking
Nanostructure morphology control
SPPS chain elongation
Boc-group compatible orthogonal deprotection
Racemization-free coupling review
Hydrophobic surface interaction model
Defined hydrophobic peptide probe
Adsorption thermodynamics and kinetics

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21 linked technical documents
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